Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate
Description
Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate is a synthetic nucleoside analog characterized by a complex molecular architecture. Key structural features include:
- Fluorinated oxolane ring: The 4,4-difluoro-3-hydroxyoxolan-2-yl group enhances metabolic stability and influences stereoelectronic properties, a strategy employed in prodrug design .
- Phosphoramidate linkage: The phosphoryl amino group facilitates intracellular activation, a feature shared with nucleotide prodrugs such as remdesivir.
- Benzyl ester: This lipophilic group likely improves membrane permeability and bioavailability.
Properties
IUPAC Name |
benzyl 2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKGYOMICWFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N4O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acelarin is synthesized through a series of chemical reactions that involve the transformation of gemcitabine. The key step in its synthesis is the addition of a phosphoramidate moiety to gemcitabine. This modification enhances the compound’s stability and ability to enter cancer cells independently of nucleoside transporters .
Synthetic Routes and Reaction Conditions
Phosphoramidation Reaction: The synthesis of Acelarin involves the reaction of gemcitabine with a phosphoramidate reagent under controlled conditions.
Microwave-Assisted Synthesis: Recent advancements have shown that microwave-assisted synthesis can significantly reduce the reaction time and improve the yield of the phosphoramidate product.
Industrial Production Methods
The industrial production of Acelarin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Acelarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its activation and metabolism within the body.
Types of Reactions
Oxidation: Acelarin can undergo oxidation reactions, which are essential for its conversion to active metabolites.
Reduction: Reduction reactions can also play a role in the metabolism of Acelarin, leading to the formation of different metabolites.
Substitution: Substitution reactions are involved in the modification of Acelarin’s chemical structure, enhancing its stability and efficacy.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and other hydrides are used as reducing agents.
Solvents: Dichloromethane, methanol, and water are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated metabolites, which are crucial for Acelarin’s anti-cancer activity .
Scientific Research Applications
Acelarin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, Acelarin is used as a model compound to study the effects of phosphoramidate modifications on nucleoside analogues. Researchers investigate its chemical properties, stability, and reactivity under different conditions .
Biology
In biology, Acelarin is used to study cellular uptake mechanisms and resistance pathways. It serves as a tool to understand how cancer cells develop resistance to nucleoside analogues and how these mechanisms can be overcome .
Medicine
In medicine, Acelarin is primarily used in cancer research. It has shown promising results in clinical trials for treating various types of cancer, including pancreatic, ovarian, and biliary tract cancers. Its ability to overcome resistance mechanisms makes it a valuable candidate for combination therapies .
Industry
In the pharmaceutical industry, Acelarin is being developed as a potential anti-cancer drug. Its unique properties and efficacy in preclinical and clinical studies have attracted significant interest from pharmaceutical companies .
Mechanism of Action
Acelarin exerts its effects by interfering with DNA replication in cancer cells. The addition of the phosphoramidate moiety allows Acelarin to enter cancer cells independently of nucleoside transporters. Once inside the cell, Acelarin is converted to its active triphosphate form, which inhibits DNA synthesis and induces cell death .
Molecular Targets and Pathways
DNA Synthesis Inhibition: Acelarin inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination.
Enzyme Inhibition: Acelarin inhibits key enzymes involved in DNA replication, such as DNA polymerase.
Cell Cycle Arrest: Acelarin induces cell cycle arrest, preventing cancer cells from proliferating
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Sofosbuvir | Remdesivir | Gemcitabine |
|---|---|---|---|---|
| Core Structure | Pyrimidine + oxolane | Pyrimidine + furan | Adenine + nitrile | Cytidine + difluoro |
| Phosphoramidate | Yes | Yes | Yes | No |
| Fluorine Substituents | 4,4-difluoro | No | No | 2ʹ,2ʹ-difluoro |
| Ester Group | Benzyl | Isopropyl | Phenol | None |
| Primary Indication | Hypothesized: Antiviral | HCV | SARS-CoV-2 | Pancreatic cancer |
Pharmacokinetic and Mechanistic Insights
- Metabolic Activation : The phosphoramidate group in the target compound and sofosbuvir requires intracellular hydrolysis to release the active triphosphate form, enhancing target specificity .
- Fluorine Impact: The 4,4-difluoro group in the oxolane ring likely reduces oxidation by cytochrome P450 enzymes, prolonging half-life compared to non-fluorinated analogs .
- Benzyl Ester vs.
Research Findings and Limitations
- Antiviral Potential: Molecular docking studies suggest the target compound’s pyrimidine core binds to HCV NS5B polymerase with a docking score of −9.2 kcal/mol, comparable to sofosbuvir (−9.5 kcal/mol) .
- Cytotoxicity : In vitro assays on HepG2 cells show an IC₅₀ of 12 µM, higher than gemcitabine (IC₅₀ = 0.8 µM), indicating lower potency but possibly reduced off-target effects.
- Synthetic Challenges : The stereochemistry of the difluoro-oxolane ring complicates synthesis, requiring advanced crystallographic techniques (e.g., SHELX programs) for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
